molecular formula C16H16N2O5S B2817675 methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate CAS No. 477857-72-0

methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate

Cat. No.: B2817675
CAS No.: 477857-72-0
M. Wt: 348.37
InChI Key: ZEFFCQQIRORBPU-UHFFFAOYSA-N
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Description

Methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate is a complex organic compound with the molecular formula C16H16N2O5S This compound is characterized by its unique structure, which includes a morpholino group, a pyrrole ring, and a thiophene ring

Preparation Methods

The synthesis of methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The morpholino group can interact with various enzymes, potentially inhibiting their activity. The pyrrole and thiophene rings may also play a role in binding to receptors or other biomolecules, affecting their function. Detailed studies are required to fully elucidate the pathways involved .

Comparison with Similar Compounds

Methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate can be compared with similar compounds such as:

Properties

IUPAC Name

methyl 3-[2-(2-morpholin-4-yl-2-oxoacetyl)pyrrol-1-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-22-16(21)14-12(4-10-24-14)18-5-2-3-11(18)13(19)15(20)17-6-8-23-9-7-17/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFFCQQIRORBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N2C=CC=C2C(=O)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701329511
Record name methyl 3-[2-(2-morpholin-4-yl-2-oxoacetyl)pyrrol-1-yl]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819070
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477857-72-0
Record name methyl 3-[2-(2-morpholin-4-yl-2-oxoacetyl)pyrrol-1-yl]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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